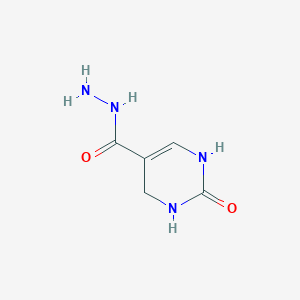
2-Cyclopropyl-4,6-diethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4,6-diethoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of cyclopropyl and diethoxy groups at positions 2, 4, and 6, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,6-diethoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethoxyacetyl chloride, followed by cyclization with a suitable base. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,6-diethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diethoxy groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate and are conducted in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.
Scientific Research Applications
2-Cyclopropyl-4,6-diethoxypyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,6-diethoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to the disruption of essential biochemical pathways. For instance, in the context of herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,6-dimethoxypyrimidine
- 2-Cyclopropyl-4,6-dichloropyrimidine
- 2-Cyclopropyl-4,6-diaminopyrimidine
Uniqueness
2-Cyclopropyl-4,6-diethoxypyrimidine is unique due to the presence of diethoxy groups, which impart specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-cyclopropyl-4,6-diethoxypyrimidine |
InChI |
InChI=1S/C11H16N2O2/c1-3-14-9-7-10(15-4-2)13-11(12-9)8-5-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
KLSJYXCKHHMSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C2CC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
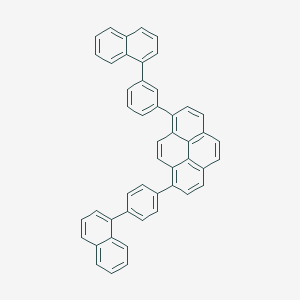
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)
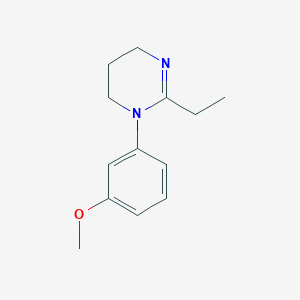
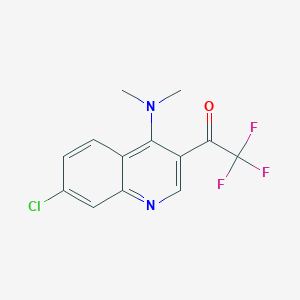
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)
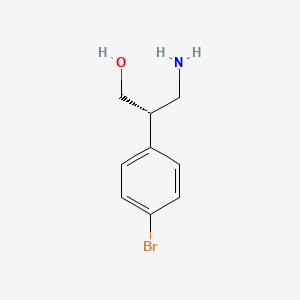
![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)
